2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride
Description
The compound 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride is a pyrrolidinone derivative featuring a 4,4-dimethyl-4H-1,3-benzothiazine substituent. Pyrrolidinones are lactam-based structures known for their versatility in pharmaceuticals, solvents, and chemical synthesis. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development.
Additionally, substituted pyrrolidinones are recognized for selective phosphodiesterase-4 (PDE4) inhibition, which is relevant for treating inflammatory diseases .
Properties
CAS No. |
81735-49-1 |
|---|---|
Molecular Formula |
C15H19ClN2OS |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-15(2)11-6-3-4-7-12(11)19-13(16-15)10-17-9-5-8-14(17)18;/h3-4,6-7H,5,8-10H2,1-2H3;1H |
InChI Key |
YCPGURHRPIYXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2SC(=N1)CN3CCCC3=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride typically involves the reaction of 2-pyrrolidinone with a benzothiazinyl derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C15H18N2OS
- Molecular Weight : 310.8 g/mol
- SMILES : CC1(C2=CC=CC=C2SC(=N1)CN3CCCC3=O)C
- InChIKey : LSSKYQDFASXAFA-UHFFFAOYSA-N
Structural Information
The compound features a pyrrolidinone ring fused with a benzothiazin moiety, contributing to its biological activity and potential applications in medicinal chemistry.
Pharmaceutical Development
The compound is primarily explored for its potential therapeutic effects. Its derivatives have been linked to various pharmacological activities:
- Antineoplastic Activity : Research indicates that certain derivatives of 2-pyrrolidinone exhibit cytotoxic effects against cancer cell lines. For instance, compounds based on the benzothiazin structure have shown promise in targeting specific cancer pathways.
- Neurological Applications : The compound's structure suggests potential neuroprotective properties. Studies are ongoing to evaluate its efficacy in models of neurodegenerative diseases, such as Parkinson's disease, where modulation of LRRK2 activity may be beneficial .
Material Science
In addition to its pharmaceutical applications, this compound can serve as an intermediate in synthesizing polymers and other materials:
- Polymer Production : It acts as a precursor for polyvinylpyrrolidone (PVP), which is widely used in pharmaceuticals, cosmetics, and food products due to its binding and film-forming properties .
Chemical Synthesis
The compound can be utilized in various synthetic pathways:
- Synthesis of Complex Molecules : Its unique structure allows it to participate in reactions that form more complex organic compounds, making it valuable in synthetic organic chemistry.
| Compound Name | Activity Type | Target Disease | Reference |
|---|---|---|---|
| Benzothiazin Derivative A | Anticancer | Various Cancer Cell Lines | |
| Pyrrolidinone Derivative B | Neuroprotective | Parkinson’s Disease |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 2-pyrrolidinone exhibited significant cytotoxic effects against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway. This highlights the potential of this compound class in developing new anticancer therapies.
Case Study 2: Neurological Research
In another investigation, researchers explored the neuroprotective effects of a related pyrrolidinone derivative on neuronal cells exposed to oxidative stress. The results indicated a reduction in cell death and improvement in cell viability, suggesting that these compounds could be further developed for treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
1-Methyl-2-Pyrrolidinone
- Molecular Formula: C₅H₉NO
- Molecular Weight : 99.13 g/mol
- Key Features: A simple pyrrolidinone derivative used as a solvent in pharmaceuticals and chemical processing.
- Biological Activity: Exhibits anti-proliferative effects in methanolic extracts, as shown in MTT assays against cancer cells .
- Applications : Primarily industrial (e.g., paint thinners) and as a reaction medium in drug synthesis .
4-(Substituted-Phenyl)-2-Pyrrolidinones
- Example Compound: 4-(4-Chlorophenyl)-2-pyrrolidinone
- Key Features : PDE4 inhibitors with enhanced selectivity over rolipram, a classical PDE4 inhibitor.
- Biological Activity : Targets inflammatory pathways (e.g., COPD, asthma) via PDE4 inhibition .
- Structural Advantage: Substituted phenyl groups improve binding affinity and metabolic stability compared to unmodified pyrrolidinones .
1-Phenyl-4-((4-Piperonyl-1-Piperazinylcarbonyl)-2-Pyrrolidinone Hydrochloride
- Molecular Formula : C₁₇H₂₀N₃O₄·ClH
- Molecular Weight : 366.86 g/mol
- Key Features : Incorporates a piperonyl-piperazine moiety, increasing structural complexity.
- Toxicity : Intraperitoneal LD₅₀ in mice is 65 mg/kg, indicating moderate toxicity .
- Applications : Likely explored for CNS or antimicrobial activity due to the piperazine group’s prevalence in neuroactive drugs .
4-Amino-1-(2-Methoxyethyl)-2-Pyrrolidinone Hydrochloride
- Molecular Formula : C₇H₁₅ClN₂O₂
- Key Features: Amino and methoxyethyl substituents enhance hydrophilicity.
- Applications: Potential intermediate in synthesizing bioactive molecules (e.g., antipsychotics or antivirals) .
Comparative Data Table
Key Findings
Structural Determinants of Activity: The 4,4-dimethyl-4H-1,3-benzothiazine group in the target compound may confer unique anticancer or anti-inflammatory properties, analogous to benzothiazine derivatives in other drug classes . Simpler pyrrolidinones (e.g., 1-methyl-2-pyrrolidinone) lack complex substituents, limiting their therapeutic specificity but retaining utility as solvents .
Biological Selectivity :
- Substituted phenyl groups (e.g., in PDE4 inhibitors) enhance target affinity, whereas the benzothiazine group in the target compound may prioritize different pathways (e.g., kinase inhibition) .
Toxicity Considerations: Piperazine-containing pyrrolidinones (e.g., compound in ) show higher toxicity than simpler derivatives, emphasizing the need for structural optimization .
Biological Activity
2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring fused with a benzothiazine moiety. Its structural formula indicates various functional groups that may contribute to its biological activity. The presence of the pyrrolidine scaffold is known for enhancing selectivity and potency in drug design.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2OS |
| Molecular Weight | 272.36 g/mol |
| LogP | 2.59 |
| Solubility | Water-soluble (hydrochloride form) |
Antimicrobial Activity
Research indicates that compounds similar to 2-pyrrolidinone derivatives exhibit significant antimicrobial properties. For instance, benzothiazine derivatives have shown effectiveness against both susceptible and resistant strains of Mycobacterium tuberculosis (Mtb) by inhibiting decaprenylphosphoryl-β-D-ribose oxidase 1 (DprE1), a crucial enzyme in mycobacterial cell wall biosynthesis .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects, particularly in targeting serotonin receptors. A related study demonstrated that compounds designed to target multiple serotonin receptors can reverse cognitive deficits in animal models of Alzheimer's disease . The multitarget approach may enhance therapeutic efficacy by addressing the multifactorial nature of neurodegenerative diseases.
The proposed mechanism involves the interaction with specific receptors and enzymes:
- Serotonin Receptors : Antagonism at 5-HT6R and 5-HT3R has been noted, which could play a role in modulating mood and cognition.
- Enzyme Inhibition : Potential inhibition of monoamine oxidase B (MAO-B) may contribute to neuroprotective effects by preventing the breakdown of neurotransmitters .
Study on Antimycobacterial Activity
In a recent study, various benzothiazine derivatives were synthesized and tested for their antimycobacterial activity. Among these, compounds with structural similarities to 2-pyrrolidinone showed promising results against Mtb strains. The study utilized molecular docking simulations to predict binding affinities and interactions with DprE1, confirming the importance of specific functional groups in enhancing biological activity .
Neuropharmacological Assessment
Another study assessed the cognitive-enhancing effects of compounds targeting serotonin receptors. In this research, a compound structurally related to 2-pyrrolidinone was administered to rats exhibiting scopolamine-induced memory deficits. The results indicated significant improvements in memory retention and cognitive function, suggesting that similar compounds could be developed for treating cognitive disorders .
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 2-pyrrolidinone derivatives with a 4H-1,3-benzothiazine moiety?
- Methodology : Begin with a multi-step synthesis involving nucleophilic substitution or Mannich reactions. For example, coupling 4,4-dimethyl-4H-1,3-benzothiazine-2-carbaldehyde with a pyrrolidinone precursor via reductive amination, followed by hydrochloride salt formation using HCl gas in anhydrous ethanol . Optimize reaction conditions (e.g., solvent, temperature, and catalysts) based on analogous benzothiazine syntheses .
- Key Considerations : Monitor intermediates using TLC or HPLC and characterize each step via H/C NMR to confirm regioselectivity .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodology :
- IR Spectroscopy : Identify characteristic peaks for the pyrrolidinone carbonyl (1650–1750 cm) and benzothiazine C-S bonds (600–700 cm) .
- NMR : Use H NMR to resolve methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). C NMR should confirm the quaternary carbon in the benzothiazine ring (δ 120–140 ppm) .
- Mass Spectrometry : Employ high-resolution ESI-MS to verify the molecular ion peak ([M+H]) and fragmentation patterns .
Q. How can researchers assess the purity of the compound for pharmacological studies?
- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize the mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to achieve baseline separation of impurities . Validate purity ≥95% using area normalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar benzothiazine-pyrrolidinone hybrids?
- Methodology : Conduct a systematic review of reaction parameters (e.g., solvent polarity, stoichiometry, and temperature) across literature. For example, discrepancies in yields may arise from competing side reactions (e.g., oxidation of the benzothiazine sulfur). Use DFT calculations to model reaction pathways and identify thermodynamic bottlenecks .
Q. What in vitro assays are suitable for probing the compound’s mechanism of action as a kinase inhibitor?
- Methodology :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC values against target kinases (e.g., JAK2 or EGFR). Include positive controls (e.g., staurosporine) and validate results with Western blotting for phosphorylated substrates .
- Cellular Uptake Studies : Employ confocal microscopy with a fluorescently tagged derivative to assess intracellular localization .
Q. How do solid-state properties (e.g., crystallinity) influence bioavailability in preclinical models?
- Methodology :
- X-ray Crystallography : Determine the crystal structure to identify hydrogen-bonding networks and polymorphism .
- Solubility Testing : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF) and correlate with dissolution rates .
- Thermal Analysis : Use DSC/TGA to evaluate melting points and hygroscopicity, which impact formulation stability .
Q. What strategies can mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
